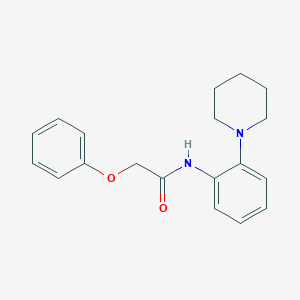![molecular formula C17H16ClIN2O2 B244945 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244945.png)
2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. The Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has been extensively studied for its potential as an anti-cancer agent.
Wirkmechanismus
2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide targets the Aurora A kinase, which is overexpressed in many types of cancer. The Aurora A kinase plays a crucial role in cell division, and its overexpression can lead to abnormal cell division and the formation of tumors. 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide inhibits the activity of the Aurora A kinase, leading to cell cycle arrest and cell death.
Biochemical and Physiological Effects
2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis. 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide has been well-tolerated in preclinical studies, with no significant toxicity reported.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide is its specificity for the Aurora A kinase, which reduces the risk of off-target effects. However, 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to develop more potent and selective inhibitors of the Aurora A kinase. Finally, clinical trials are needed to determine the safety and efficacy of 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide in humans.
Synthesemethoden
The synthesis of 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide involves several steps. The first step is the synthesis of 2-chloro-5-iodobenzoic acid, which is then converted to 2-chloro-5-iodo-N-(3-hydroxyphenyl)benzamide. This intermediate is then reacted with isobutyryl chloride to yield 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide has also been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and gemcitabine.
Eigenschaften
Molekularformel |
C17H16ClIN2O2 |
|---|---|
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
2-chloro-5-iodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H16ClIN2O2/c1-10(2)16(22)20-12-4-3-5-13(9-12)21-17(23)14-8-11(19)6-7-15(14)18/h3-10H,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
VUKFPTUHAHALSP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244862.png)
![3-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244863.png)
![4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244864.png)










